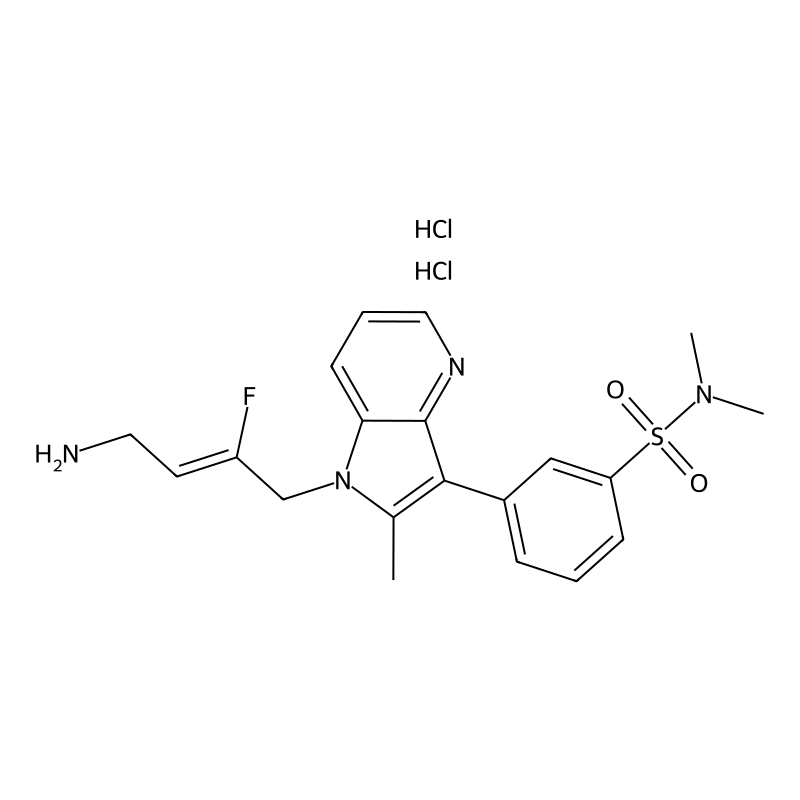

PXS-5153A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PXS-5153A LOXL2 LOXL3 inhibitor mechanism of action

Molecular Mechanism of Action of PXS-5153A

This compound is characterized as a novel, mechanism-based, fast-acting, dual inhibitor of the enzymatic activities of Lysyl Oxidase Like 2 (LOXL2) and LOXL3 [1] [2].

- Target and Role: LOXL2 and LOXL3 are copper-dependent amine oxidases. Their primary enzymatic function is to initiate the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM). They do this by catalytically oxidizing the ε-amino group of specific lysine and hydroxylysine residues on these proteins, generating reactive aldehydes [2].

- Catalytic Process: These aldehydes subsequently undergo spontaneous chemical reactions to form first immature (dimeric) and then mature (trimeric) collagen cross-links, such as deoxypyridinoline (DPD). This process is critical for normal tissue integrity but becomes pathological in fibrosis, leading to excessive ECM deposition and tissue stiffening [2].

- Inhibitory Action: As a mechanism-based inhibitor, this compound is designed to interact directly with the enzyme's catalytic center. It targets the lysyl tyrosylquinone (LTQ) cofactor within the active site of LOXL2/LOXL3. This interaction is hypothesized to involve the formation of a covalent enzyme-inhibitor complex, leading to irreversible inhibition and a dose-dependent reduction in collagen oxidation and cross-link formation [1] [2].

The diagram below illustrates this core mechanism and its functional consequence.

Core mechanism of this compound inhibition of LOXL2/LOXL2 to block collagen cross-linking.

Quantitative Potency and Selectivity Profile

The inhibitory potency and selectivity of this compound were determined using fluorometric enzymatic activity assays based on the detection of hydrogen peroxide (a byproduct of the lysyl oxidase reaction) with an Amplex-Red oxidation assay [2]. The table below summarizes its profile against key lysyl oxidase family members.

| Enzyme | Reported IC₅₀ | Experimental Details |

|---|---|---|

| LOXL2 | ~5 nM [2] | Recombinant human enzyme (rhLOXL2); fast-acting, time-dependent inhibition [1] [2]. |

| LOXL3 | ~6 nM [2] | Recombinant human enzyme (rhLOXL3); dual LOXL2/LOXL3 inhibition profile [1] [2]. |

| LOX | >10,000 nM [2] | Tested against other amine oxidases (SSAO/VAP1, DAO, MAO-A/B); demonstrates high selectivity [2]. |

| LOXL1 | >10,000 nM [2] | High selectivity over LOXL1 and LOX, the "housekeeping" family members [2]. |

| LOXL4 | ~200 nM [2] | Significantly less potent than against primary targets LOXL2/3 [2]. |

Experimental Validation in Disease Models

The efficacy of this compound has been validated in multiple in vitro and in vivo models of fibrosis. Key methodologies and findings are summarized below.

In Vitro Cross-Linking Assay

- Objective: To quantify the direct effect of this compound on LOXL2-mediated collagen cross-linking [2].

- Protocol:

- Incubation: A solution of 3 mg/mL rat tail collagen (type I) was combined with 20 nM recombinant human LOXL2 (rhLOXL2) in a borate buffer (pH 8.2).

- Inhibition: this compound (200 nM) or the pan-lysyL oxidase inhibitor β-aminopropionitrile (BAPN, 100 μM) was added to the reaction.

- Maintenance: The enzyme and inhibitor were replenished daily to maintain activity over 5 days.

- Analysis: On day 7, collagen cross-links were extracted. Samples were reduced with NaBH₄, followed by acid hydrolysis. Cross-links like deoxypyridinoline (DPD) were quantified using UHPLC-ESI-MS/MS [2].

- Result: this compound treatment significantly reduced the formation of mature, trimeric cross-links (DPD), demonstrating its direct functional effect on the cross-linking process [2].

In Vivo Efficacy Models

This compound showed therapeutic effects in several animal models, improving organ function by reducing fibrosis.

| Disease Model | Protocol Summary | Key Results & Biomarkers |

|---|---|---|

| Liver Fibrosis (CCl₄-induced in rats) | Oral administration (3 or 10 mg/kg/day) after 3 weeks of CCl₄ dosing, continued for 3 weeks [2]. | ↓ Collagen content (hydroxyproline), ↓ cross-links, ↓ Sirius Red staining, improved liver function (ALT, AST) [2]. |

| Liver Fibrosis (STAM/HFD diet in mice) | Oral administration (10 mg/kg/day) from 6 to 14 weeks of age [2]. | ↓ Fibrosis area, ↓ collagen content, improved NAFLD activity score (NAS) [2]. |

| Myocardial Infarction (MI in mice) | Oral administration (5 mg/kg) via intravenous or oral routes [2]. | Improved cardiac output, demonstrating benefit in cardiac fibrosis [2]. |

The following diagram outlines the workflow for a typical in vivo efficacy study.

General workflow for in vivo efficacy validation of this compound in fibrosis models.

Significance and Differentiation in the Field

- Therapeutic Rationale: Inhibition of LOXL2/3 represents an innovative approach for treating fibrosis by directly targeting the underlying cause of tissue stiffening—excessive collagen cross-linking [1] [2].

- Differentiation from Other Inhibitors: Unlike the allosteric antibody inhibitor simtuzumab, which failed in clinical trials due to its inability to robustly inhibit enzymatic activity, this compound is a small molecule that directly targets the catalytic site [3] [2]. It also exhibits a faster onset of action and higher potency in vitro compared to other small molecules like the racemate of PAT-1251 [2].

- Biomarker Correlation: The efficacy of this compound is directly correlated with a reduction in specific biochemical markers, most notably a decrease in mature pyridinoline cross-links, providing a robust pharmacodynamic readout for target engagement [2].

References

what is PXS-5153A and its role in fibrosis

Mechanism of Action in Fibrosis

Fibrosis is characterized by excessive deposition and cross-linking of extracellular matrix (ECM) proteins, particularly collagen, leading to tissue scarring and loss of function [1]. The lysyl oxidase family of enzymes, especially LOXL2 and LOXL3, are key drivers of this process.

The following diagram illustrates the core mechanism of collagen cross-linking by LOX enzymes and its inhibition by PXS-5153A:

Mechanism of LOXL2/3 inhibition by this compound in fibrosis.

This compound is a mechanism-based inhibitor that acts irreversibly [2]. It competes with the native lysine substrate for the enzyme's active site. Once bound, it forms a stable, covalent complex with the lysyl tyrosylquinone (LTQ) co-factor within the enzymatic pocket, leading to permanent inactivation of the enzyme [2].

Evidence from Preclinical Models

This compound has demonstrated efficacy in multiple animal models of fibrosis, improving both biochemical markers and organ function.

Liver Fibrosis Models

- Carbon Tetrachloride (CCl₄)-Induced Model (Rats): Therapeutic oral administration of this compound (3 or 10 mg/kg) after 3 weeks of CCl₄ exposure significantly [1] [3]:

- Reduced collagen cross-links: Diminished both immature (DHLNL) and mature cross-link formation.

- Lowered collagen content: Decreased hydroxyproline (HYP), a key marker of collagen.

- Improved liver histology: Reduced the area of fibrillar collagen stained by Picrosirius red.

- Enhanced liver function: Lowered plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

- Streptozotocin/High-Fat Diet Model (Mice): Oral administration (10 mg/kg) from 8 to 14 weeks of age also reduced disease severity and improved liver function [1] [3].

Myocardial Infarction Model (Mice)

In a model of heart attack, oral treatment with 25 mg/kg this compound for 4 weeks after myocardial infarction improved cardiac output, demonstrating the compound's potential in treating cardiac fibrosis [1] [4].

Key Experimental Protocols

The foundational studies for this compound utilized several key in vitro and in vivo methodologies.

In Vitro Cross-Linking Assay [1]

This protocol assesses the inhibitor's ability to prevent LOXL2-driven collagen cross-linking.

- Incubation Mixture: Combine 200 µL of 3 mg/mL collagen (rat tail, type I) with 800 µL of 50 mmol/L sodium borate buffer (pH 8.2).

- Enzyme/Inhibitor Addition: Add 20 nmol/L of recombinant human LOXL2 (rhLOXL2) with or without the inhibitor (e.g., this compound at 200 nmol/L).

- Maintenance: Incubate samples at 37°C. Replenish the enzyme and inhibitor daily for 5 days.

- Analysis: On day 7, extract and analyze cross-links.

In Vivo Liver Fibrosis Model (CCl₄-Induced) [1] [3]

This is a standard model for inducing and testing anti-fibrotic therapies.

- Disease Induction: Orally administer 0.25 µL/g CCl₄ in olive oil to Sprague Dawley rats, 3 times per week for 6 weeks.

- Therapeutic Treatment: Begin oral administration of this compound after 3 weeks of CCl₄ exposure (therapeutic regimen).

- Dosing: Administer the compound at specified doses (e.g., 3 mg/kg or 10 mg/kg) once daily or three times a week.

- Endpoint Analysis (48 hours after last CCl₄ dose):

- Plasma: Measure ALT and AST levels as markers of liver injury.

- Liver Tissue:

- Fix one lobe in formalin for histology (e.g., Sirius Red staining for collagen).

- Snap-freeze the remainder for biochemical analysis (protein, hydroxyproline, and cross-link content).

The workflow for the key in vivo experiment is summarized below:

Workflow for in vivo CCl₄-induced liver fibrosis model.

Comparison with Other LOX Inhibitors

The development of this compound fits into a broader effort to target lysyl oxidases for fibrotic disease.

| Inhibitor | Target | Key Characteristics | Development Status |

|---|---|---|---|

| This compound | Dual LOXL2/LOXL3 | Oral, fast-acting, high selectivity [1] [3] | Preclinical |

| BAPN | Pan-LOX (all isoforms) | Non-specific, irreversible; associated with toxicity (lathyrism) [5] [6] | Preclinical / Historical |

| Simtuzumab | LOXL2 (antibody) | Allosteric inhibitor; failed clinical trials due to lack of enzymatic inhibition [1] [2] | Clinical (Discontinued) |

| PXS-6302 | Pan-LOX | Topical application; developed for skin scarring and fibrosis [6] | Preclinical |

| SNT-5382 | Primarily LOXL2/LOXL3 | Oral; demonstrated clinical target engagement in Phase 1 for cardiac fibrosis [2] | Clinical (Phase 1) |

Future Directions and Considerations

- Clinical Translation: While this compound itself appears to be in the preclinical stage, other LOXL2/3 inhibitors like SNT-5382 have progressed to Phase 1 trials, demonstrating that the mechanism can achieve high target engagement in humans with a good safety profile [2].

- Therapeutic Potential: The efficacy of this compound across liver and heart fibrosis models suggests that inhibiting LOXL2/3 enzymatic activity is a promising innovative therapeutic approach for a range of fibrotic diseases [1].

- Ongoing Research: The field continues to evolve with the development of new compounds (e.g., PXS-LOX_1/2 for myelofibrosis [5]) and a deeper understanding of the specific roles of different LOX family members.

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS ‐ 5153 , reduces... A [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule LOXL2 inhibitor SNT-5382 reduces ... [nature.com]

- 3. This compound | Monoamine Oxidase Inhibitor [medchemexpress.com]

- 4. (Open Access) The lysyl oxidase like 2/3 enzymatic inhibitor... [scispace.com]

- 5. Lysyl oxidase inhibition in primary myelofibrosis [probiologists.com]

- 6. Topical application of an irreversible small molecule ... [nature.com]

PXS-5153A lysyl oxidase like 2/3 enzymatic inhibitor

Compound Profile and Mechanism of Action

PXS-5153A is a novel, mechanism-based, fast-acting small molecule inhibitor. Its primary action is the irreversible inhibition of the enzymatic activity of LOXL2 and LOXL3, which are key drivers of collagen and elastin cross-linking in the extracellular matrix (ECM) [1] [2] [3].

The proposed mechanism involves the inhibitor binding to the lysine tyrosylquinone (LTQ) cofactor within the enzyme's active site, leading to Schiff base formation and oxidation. A subsequent nucleophilic attack by an amino acid in the active site results in a covalently bound, inactive enzyme-inhibitor complex [4]. This inhibition disrupts the excessive maturation of collagen cross-links, a hallmark of fibrotic disease and a contributor to tissue stiffening [1].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound, essential for experimental design and comparison.

| Parameter | Value | Details / Experimental Conditions |

|---|---|---|

| IC₅₀ for LOXL2 | < 40 nM | Consistent across all mammalian species tested [2] [3]. |

| IC₅₀ for LOXL3 | 63 nM | Measured against the human enzyme [2] [3]. |

| Selectivity | >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases [1] [2]. | |

| Onset of Action | Enzymatic activity almost entirely blocked within 15 minutes [2]. | |

| Chemical Formula | C₂₀H₂₅Cl₂FN₄O₂S [2] [3] | |

| Molecular Weight | 475.41 g/mol [2] [3] | |

| CAS Number | 2125956-82-1 [2] [3] |

Detailed Experimental Protocols

The following methodologies are adapted from the foundational study by Schilter et al. (2019) [1].

In Vitro LOXL2-Mediated Collagen Oxidation Assay

This assay measures the initial step of collagen cross-linking by detecting hydrogen peroxide (H₂O₂) release.

- Principle: An Amplex Red reaction mixture is used, which produces a fluorescent product upon oxidation by H₂O₂.

- Procedure:

- Combine collagen (e.g., rat tail type I) with recombinant human LOXL2 (rhLOXL2).

- Add this compound at varying concentrations (for dose-dependence) or a control (e.g., the pan-LOX inhibitor BAPN).

- Add the Amplex Red reaction mixture to each well.

- Monitor the kinetic curves fluorometrically.

- Calculate the slope per minute during the linear phase (typically between 20-40 minutes).

- Outcome: this compound dose-dependently reduces the slope, indicating inhibition of collagen oxidation [1].

In Vitro Collagen Cross-linking Assay

This multi-day assay evaluates the formation of stable collagen cross-links.

- Procedure:

- Incubate a collagen solution (e.g., 3 mg/mL) in a borate buffer (pH 8.2) with rhLOXL2.

- Include this compound or vehicle control. To maintain inhibition over the extended period, the enzyme and inhibitor are replenished daily.

- Incubate the samples at 37°C for 5-7 days to allow cross-linking to proceed.

- Extract and analyze the cross-links.

- Cross-link Analysis (UHPLC-ESI-MS/MS):

- Reduce freeze-dried collagen samples with NaBH₄.

- Perform acid hydrolysis (6M HCl, 100°C, 24 hours).

- Extract hydroxyproline (a marker for collagen content) and specific cross-links (e.g., DHLNL, HLNL, PYD) using an automated solid-phase extraction system.

- Analyze the extracts using UHPLC-ESI-MS/MS to quantify immature and mature cross-links [1].

Preclinical Evidence of Efficacy

This compound has demonstrated efficacy in multiple animal models of fibrosis, improving both histological and functional endpoints.

| Disease Model | Study Design | Key Findings |

|---|

| Liver Fibrosis (CCI₄-induced in rats) | Oral administration of this compound (3 or 10 mg/kg/day) after 3 weeks of CCl₄ dosing, continued for 3 weeks [1]. | • Significant reduction in collagen content and immature/mature cross-links. • Improved liver function (reduced plasma ALT/AST levels). • Reduced disease severity and Sirius Red staining area [1]. | | Liver Fibrosis (Streptozotocin/High Fat Diet) | this compound treatment in a model of metabolic challenge [1] [5]. | Reduced disease severity and improved liver function [1]. | | Myocardial Infarction (Mouse model) | this compound administration following induced heart attack [1] [5]. | Improved cardiac output, demonstrating the benefits of reducing fibrosis in cardiac tissue [1]. |

Biological Context and Research Applications

- Role of LOXL2/LOXL3 in Disease: These enzymes catalyze the oxidative deamination of lysine residues on collagen, initiating the formation of covalent cross-links that stabilize the ECM. In fibrosis, this process becomes excessive, leading to tissue stiffening and organ dysfunction [1]. Beyond fibrosis, LOXL3 has been implicated in modulating the tumor immune microenvironment and in promoting cancer chemoresistance [6].

- Therapeutic Rationale: Inhibiting the enzymatic activity of LOXL2/LOXL3 represents an innovative approach to treat fibrotic diseases by targeting the underlying mechanism of matrix stiffening, rather than just collagen deposition [1].

Research Use Considerations

For laboratory use, this compound is available from several chemical suppliers (e.g., TargetMol, AbMole, MedChemExpress) for research purposes [2] [3] [7]. The provided data on selectivity and pharmacokinetics (e.g., good oral absorption and tissue distribution in rats) [4] supports its use in both in vitro and in vivo studies.

The following diagram illustrates the core mechanism of action of this compound within the enzymatic pocket of LOXL2/LOXL3, based on the described haloallylamine pharmacology [4].

References

- 1. The lysyl / oxidase , like ‐ 2 , reduces... 3 enzymatic inhibitor PXS 5153 A [pmc.ncbi.nlm.nih.gov]

- 2. - PXS | Monoamine 5153 | TargetMol A Oxidase [targetmol.com]

- 3. - PXS | CAS 2125956-82-1 | AbMole BioScience 5153 A [abmole.com]

- 4. The small molecule LOXL2 inhibitor SNT-5382 reduces ... [nature.com]

- 5. (Open Access) The lysyl / oxidase ... like 2 3 enzymatic inhibitor [scispace.com]

- 6. The "dual personality" of LOXL3: a tumor accomplice and a ... [link.springer.com]

- 7. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound ... [medchemexpress.com]

Mechanism of Action and Quantitative Inhibition

The table below summarizes the core characteristics and in vitro efficacy data for PXS-5153A.

| Aspect | Details and Quantitative Data |

|---|---|

| Molecular Target | Dual enzymatic inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3) [1]. |

| Primary Indication | Treatment of fibrotic disease by reducing excessive collagen cross-linking [1]. |

| Mechanism of Action | A mechanism-based, fast-acting inhibitor that reduces LOXL2-mediated collagen oxidation and the subsequent formation of immature and mature collagen crosslinks [1]. |

| In Vitro Enzymatic Inhibition (IC₅₀) | < 5 nM for both LOXL2 and LOXL3. Showed >1000-fold selectivity over LOX, LOXL1, and other amine oxidase family members (MAO-A, MAO-B) [1]. |

| In Vitro Cross-linking Assay | At 200 nM, reduced both immature (hydroxylysinonorleucine - HLNL) and mature (pyridinoline - PYD) crosslinks in a LOXL2-driven system. The mature PYD crosslink was more strongly suppressed [1]. |

Preclinical Efficacy in Disease Models

The following table outlines the key in vivo findings from animal models of fibrosis.

| Disease Model | Treatment Protocol | Key Efficacy Outcomes |

|---|

| Liver Fibrosis (CCl₄-induced rat model) | Oral administration (3 mg/kg daily or 10 mg/kg 3x/week) after 3 weeks of disease induction [1]. | - Reduced collagen content: Diminished hydroxyproline in liver tissue [1].

- Improved liver function: Lowered plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [1].

- Improved histology: Reduced disease severity and Sirius red staining area [1]. | | Liver Fibrosis (Streptozotocin/High Fat Diet model) | Details not specified in the abstract [1]. | Reduced disease severity and improved liver function [1]. | | Myocardial Infarction | Details not specified in the abstract [1]. | Improved cardiac output [1]. |

Experimental Protocols

Here are the summarized methodologies for the key experiments cited in the research.

1. Fluorometric Enzymatic Activity Assay [1]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against LOXL2, LOXL3, and other related enzymes.

- Method: The enzymatic activity of lysyl oxidase family members was measured by detecting the hydrogen peroxide (H₂O₂) byproduct using an Amplex-Red oxidation assay. Recombinant human enzymes were incubated with the inhibitor, and fluorescence was measured.

2. In Vitro Collagen Cross-linking Assay [1]

- Purpose: To evaluate the effect of this compound on the formation of covalent collagen cross-links.

- Method:

- Incubation: A solution of collagen (rat tail, type I) was combined with recombinant human LOXL2 (rhLOXL2) in the presence or absence of this compound.

- Maintenance: The enzyme and inhibitor were replenished daily over a 5-day incubation period at 37°C.

- Analysis: On day 7, crosslinks were extracted. The samples were reduced with NaBH₄, followed by acid hydrolysis.

- Quantification: The specific collagen cross-links (HLNL and PYD) were analyzed and quantified using UHPLC-ESI-MS/MS.

3. In Vivo Liver Fibrosis Model (CCl₄-induced) [1]

- Purpose: To assess the anti-fibrotic efficacy of this compound in a live animal model.

- Method:

- Disease Induction: Sprague Dawley rats were administered Carbon tetrachloride (CCl₄) orally, three times per week for 6 weeks.

- Treatment: this compound was administered by oral gavage starting after 3 weeks of CCl₄ induction and continued throughout the remainder of the study.

- Endpoint Analysis:

- Blood Plasma: Measured ALT and AST levels as markers of liver damage.

- Liver Tissue: A portion was fixed, stained with Sirius red, and the percentage coverage area was measured. The remainder was snap-frozen for analysis of hydroxyproline (collagen content) and collagen crosslinks via UHPLC-ESI-MS/MS.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of this compound and the workflow for validating its efficacy.

Mechanism of this compound and key experimental validation pathways.

Research Context and Limitations

- Current Status: The searched information is based on a primary research paper published in 2018/2019 [1] [2]. I could not find more recent clinical data or development status through this search.

- Therapeutic Potential: The data positions this compound as a promising innovative therapeutic approach for treating fibrosis by directly targeting the underlying cause of tissue stiffening [1].

- Comparative Advantage: The study highlights this compound as a superior small molecule inhibitor compared to other candidates at the time, noting features like faster onset and higher potency for LOXL2/LOXL3 [1].

References

PXS-5153A fast-acting LOXL2/LOXL3 inhibitor

Biochemical & Pharmacological Profile

The table below summarizes the core quantitative data for PXS-5153A:

| Property | Description |

|---|---|

| Primary Target | Dual LOXL2/LOXL3 enzymatic inhibitor [1] [2] [3] |

| IC₅₀ for LOXL2 | < 40 nM (across all mammalian species tested) [2] [3] |

| IC₅₀ for LOXL3 | 63 nM (human) [2] [3] |

| Selectivity | >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A, MAO-B) [1] [2] |

| Inhibitor Kinetics | Fast-acting; enzymatic activity is almost entirely blocked within 15 minutes [2] [3] |

| Key Mechanism | Reduction of LOXL2-mediated collagen oxidation and collagen crosslinking (both immature and mature crosslinks) [1] |

Experimental Evidence in Disease Models

This compound has demonstrated efficacy in several pre-clinical models of fibrosis, improving organ function by reducing collagen content and crosslinks.

| Disease Model | Study Design | Key Findings |

|---|---|---|

| Liver Fibrosis (Rat) | CCl₄-induced; this compound (3 or 10 mg/kg) oral gavage daily after 3 weeks [1] | ↓ Disease severity, ↓ liver collagen content, ↓ collagen crosslinks (DHLNL, HYP), ↓ Sirius red staining (fibrosis), improved plasma ALT/AST (liver function) [1] |

| NASH (Mouse) | Streptozotocin/High-Fat Diet induced; this compound (10 mg/kg) oral daily from week 8 to 14 [1] | ↓ Disease severity, improved liver function [1] |

| Myocardial Infarction (Mouse) | Left coronary artery occlusion; this compound (25 mg/kg) oral daily for 4 weeks [1] | Improved cardiac output, reduced fibrosis in the non-infarct area [1] |

Detailed Experimental Protocols

For researchers looking to design related experiments, here are the key methodologies from the foundational study [1].

In Vitro LOXL2-Mediated Collagen Oxidation Assay

- Procedure: Recombinant human LOXL2 (rhLOXL2) is combined with collagen (rat tail, type I) in the presence or absence of this compound. The enzymatic reaction is carried out in a borate buffer (pH 8.2).

- Detection: Hydrogen peroxide release, a direct byproduct of the lysyl oxidase reaction, is measured using an Amplex-Red oxidation assay. The fluorescence slope is calculated during the linear phase (20-40 minutes) to determine inhibition [1].

In Vitro Collagen Crosslinking Assay

- Procedure: A solution of collagen is incubated with rhLOXL2, with or without this compound, at 37°C. The enzyme and inhibitor are replenished daily to sustain activity and inhibition over 5 days. Crosslinks are extracted on day 7 for analysis.

- Analysis: Crosslinks are quantified using UHPLC-ESI-MS/MS. Samples are reduced with NaBH₄, followed by acid hydrolysis. Specific crosslinks like DHLNL and HYP are extracted and measured to quantify the level of collagen crosslinking [1].

In Vivo Liver Fibrosis Model (CCL₄-induced in rats)

- Animal Model: Sprague Dawley rats.

- Fibrosis Induction: Administer 0.25 μL/g CCl₄ in olive oil orally, 3 times per week for 6 weeks.

- Dosing Regimen: this compound is administered by oral gavage after 3 weeks of CCl₄ (therapeutic intervention) and continued until the end of the study. Doses used were 3 mg/kg (low) and 10 mg/kg (high), once daily or three times a week.

- Endpoint Analysis:

- Plasma: Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

- Liver Tissue: Fix one lobe in formalin for Sirius Red staining (fibrosis area quantification). Snap-freeze the remainder for biochemical analysis of hydroxyproline (HYP) and collagen crosslinks [1].

The Role of LOXL2/LOXL3 in Fibrosis and Beyond

Understanding the biological targets is crucial. LOXL2 and LOXL3 are copper-dependent amine oxidases that drive the formation of covalent crosslinks in collagen and elastin, which is essential for extracellular matrix (ECM) stabilization [1] [4].

- In Fibrosis: This crosslinking process becomes pathological. Excessive deposition and crosslinking of collagen lead to tissue stiffening, scarring, and organ dysfunction. This compound directly counteracts this by inhibiting the enzymatic activity of LOXL2/3, reducing crosslinks, and ameliorating fibrosis [1].

- Other Emerging Roles: Recent research reveals that LOXL3 has functions beyond the ECM. It can localize in the nucleus and mitochondria, influencing processes like epithelial-mesenchymal transition (EMT), inflammatory response regulation via STAT3, and even promoting cancer chemoresistance by stabilizing mitochondrial proteins to restrain ferroptosis [4] [5]. This highlights the enzymes as multi-faceted targets.

The following diagram illustrates the mechanism of action of this compound and the role of LOXL2/3 in fibrosis.

LOXL2/3 Inhibitors in Clinical Development

While this compound remains a pre-clinical tool compound, other LOXL2 inhibitors have advanced to human trials, validating the target.

- SNT-5382: A potent small-molecule LOXL2 inhibitor that reduced fibrosis and improved cardiac function in a myocardial infarction mouse model. A Phase 1 clinical trial demonstrated a good safety profile and sustained target engagement with once-daily oral dosing [6].

- Pharmaxis LOXL2 Program: Completed Phase 1 trials with two oral inhibitors, showing over 80% enzyme inhibition for 24 hours from a single daily dose, confirming the feasibility of targeting LOXL2 in humans [7].

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor , PXS ‐ 5153 , reduces... A [pmc.ncbi.nlm.nih.gov]

- 2. - PXS | Monoamine Oxidase | TargetMol 5153 A [targetmol.com]

- 3. This compound | Monoamine Oxidase Inhibitor [medchemexpress.com]

- 4. LOXL3 Function Beyond Amino Oxidase and Role in ... [pmc.ncbi.nlm.nih.gov]

- 5. Lysyl oxidase-like 3 restrains mitochondrial ferroptosis to ... [nature.com]

- 6. The small molecule LOXL2 inhibitor SNT-5382 reduces ... [pubmed.ncbi.nlm.nih.gov]

- 7. LOXL2 inhibitor combats fibrosis [drugdiscoverynews.com]

how does PXS-5153A reduce extracellular matrix deposition

Molecular Mechanism of Action

The following diagram illustrates the key pathway through which PXS-5153A reduces fibrosis, from enzyme inhibition to functional improvement.

Mechanism of this compound: Inhibits LOXL2/3 to reduce collagen cross-linking and fibrosis.

Quantitative Inhibitory Profile

This compound is a potent, fast-acting, and selective dual inhibitor of LOXL2 and LOXL3. The table below summarizes its key inhibitory concentrations (IC₅₀) and selectivity.

| Target | IC₅₀ Value | Experimental Notes | | :--- | :--- | :--- | | LOXL2 | < 40 nM | Consistent potency across all tested mammalian species [1] [2]. | | LOXL3 | 63 nM | Measured against the human enzyme [1] [2]. | | Selectivity | >40-fold selective for LOXL2/3 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A/B, SSAO) [1] [2]. | | Onset of Action | Enzymatic activity is almost entirely blocked within 15 minutes [1]. |

Experimental Evidence in Disease Models

The efficacy of this compound in reducing ECM deposition has been demonstrated in multiple pre-clinical models of fibrosis. Key experimental details and findings are consolidated below.

In Vitro Evidence

- Collagen Oxidation Assay: this compound dose-dependently impeded recombinant human LOXL2 (rhLOXL2)-mediated collagen oxidation. The assay detected hydrogen peroxide release using an Amplex-Red oxidation assay [3].

- In Vitro Crosslinking Assay: Collagen (Type I from rat tail) was incubated with rhLOXL2 with daily replenishment of the enzyme and this compound for 5 days. The inhibitor at 200 nM significantly reduced the formation of collagen crosslinks, which were analyzed after 7 days via UHPLC-ESI-MS/MS [3].

In Vivo Evidence & Protocols

The following table summarizes the key animal studies that form the evidence base for this compound's anti-fibrotic effects.

| Disease Model | Induction Method | Dosing Regimen | Key Results |

|---|

| Liver Fibrosis (Rat) | CCl₄ (oral, 3x/week for 6 weeks) [3] [2] | Oral gavage of this compound (3 or 10 mg/kg) once daily, starting after 3 weeks of CCl₄ [3] [2]. | • Reduced collagen content (hydroxyproline) & crosslinks (DHLNL) [3] [2]. • Improved liver function (reduced plasma ALT/AST) [3]. • Diminished fibrillar collagen (Sirius Red staining) [3] [2]. | | NASH (Mouse) | Streptozotocin injection + High-Fat Diet [3] [2] | 10 mg/kg, orally, once daily from 8 to 14 weeks of age [2]. | • Reduced disease severity and improved liver function [3]. | | Myocardial Infarction (Mouse) | Left coronary artery occlusion [3] [2] | 25 mg/kg, orally, once daily for 4 weeks, starting 24 hours post-surgery [3] [2]. | • Improved cardiac output and reduced fibrosis in the non-infarct area [3]. |

Conclusion and Therapeutic Perspective

This compound represents an innovative therapeutic approach for fibrosis by directly targeting the enzymatic activity of LOXL2/LOXL3 that drives pathological ECM stabilization [4]. Its high potency, selectivity, and oral activity demonstrated in pre-clinical models highlight its potential.

It is worth noting that targeting ECM crosslinking is an active area of drug discovery. For instance, a related but distinct compound, PXS-6302, is a pan-LOX inhibitor designed for topical application to ameliorate skin scarring, showing that the principles underlying this compound's action are being explored for broader fibrotic applications [5].

References

- 1. - PXS | Monoamine Oxidase | TargetMol 5153 A [targetmol.com]

- 2. medchemexpress.com/ PXS - 5153 .html A [medchemexpress.com]

- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS ‐ 5153 , reduces... A [pmc.ncbi.nlm.nih.gov]

- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 5. Topical application of an irreversible small molecule ... [nature.com]

PXS-5153A in vitro collagen oxidation assay

In Vitro Collagen Oxidation Assay Protocol

The core methodology for assessing PXS-5153A's effect on LOXL2-mediated collagen oxidation is based on the Amplex Red hydrogen peroxide detection assay [1].

- Assay Principle: The assay quantitatively measures the hydrogen peroxide (H₂O₂) generated when LOXL2 oxidizes lysine residues on collagen. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce highly fluorescent resorufin, providing a real-time, quantifiable readout of enzymatic activity [1].

- Key Steps and Reagents:

- Reaction Mixture: Collagen (e.g., from rat tail, Type I) is combined with recombinant human LOXL2 (rhLOXL2).

- Inhibitor Addition: this compound is added at varying concentrations. The pan-lysyl oxidase inhibitor BAPN (β-aminoproprionitrile, 100 μmol/L) is often used as a control to define baseline (non-LOXL2/3-mediated) oxidation.

- Detection: The Amplex Red reaction mixture is added to each well.

- Measurement & Analysis: The kinetic curve of fluorescence is monitored. The slope per minute in the linear phase (typically between 20 and 40 minutes) is calculated to determine the rate of collagen oxidation [1].

The diagram below illustrates the experimental workflow and the underlying biochemical reaction that the assay detects.

Quantitative Inhibitor Profile and Assay Results

The study provided precise quantitative data on the inhibitor's potency and its effects in the collagen oxidation assay.

Table 1: Inhibitor Potency and Selectivity of this compound [1] [2] [3]

| Parameter | Value / Description | Context |

|---|---|---|

| IC₅₀ for LOXL2 | < 40 nM | Consistent across all tested mammalian species |

| IC₅₀ for human LOXL3 | 63 nM | |

| Onset of Action | Enzymatic activity almost entirely blocked within 15 minutes | Described as a "fast-acting" inhibitor |

| Selectivity over LOX/LOXL1 | > 40-fold | |

| Selectivity over other amine oxidases | > 700-fold | Tested against MAO-A, MAO-B, SSAO, DAO |

Table 2: Key Findings from the In Vitro Collagen Oxidation Assay [1]

| Experimental Condition | Key Outcome | Interpretation |

|---|---|---|

| rhLOXL2 + Collagen | Dose-dependent increase in collagen oxidation | Validates the assay system |

| + this compound | Dose-dependent reduction in LOXL2-mediated collagen oxidation | Demonstrates direct, potent inhibition of the target enzyme's function |

| + BAPN (100 μmol/L) | Defined baseline level of oxidation | Serves as a control for non-specific oxidation |

Related In Vitro Cross-Linking Assay

Beyond the oxidation assay, the same study included a complementary in vitro cross-linking assay that directly measures the functional consequence of inhibiting oxidation [1].

- Protocol: A mixture of collagen and rhLOXL2, with or without this compound, was incubated at 37°C for 5 days, with the enzyme and inhibitor replenished daily. Crosslinks were extracted and analyzed on day 7 [1].

- Finding: Treatment with 200 nM this compound substantially reduced the formation of both immature and mature collagen cross-links compared to the LOXL2-only control [1]. This confirms that inhibiting the initial oxidation step successfully blocks the downstream formation of stable, potentially pathological collagen structures.

Summary for Researchers

This compound is characterized as a potent, fast-acting, and selective dual inhibitor of LOXL2 and LOXL3 enzymatic activity. The established Amplex Red-based collagen oxidation assay is a robust method for quantifying its inhibitory effects in vitro. The evidence shows that this compound not only prevents the initial LOXL2-mediated oxidation of collagen in a dose-dependent manner but also effectively blocks the subsequent formation of collagen cross-links [1].

References

Application Notes and Protocols: Efficacy of PXS-5153A in a CCl₄-Induced Rat Model of Liver Fibrosis

Introduction

Liver fibrosis is a progressive condition characterized by the excessive deposition and crosslinking of collagen, leading to tissue stiffening and disrupted organ function. The enzymatic activity of lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) plays a crucial role in the formation of stable collagen crosslinks, which contribute to the persistence and irreversibility of fibrotic scars [1]. PXS-5153A is a novel, fast-acting, dual inhibitor specifically targeting the enzymatic activities of LOXL2 and LOXL3. This document details the experimental protocol and results from a study evaluating the efficacy of this compound in a carbon tetrachloride (CCl₄)-induced rat model of liver fibrosis, providing a reference for researchers in preclinical drug development [1].

Experimental Protocol

In Vivo Model of Liver Fibrosis

The following section outlines the standardized protocol for inducing liver fibrosis and administering the test compound.

2.1.1 Animal Model and Fibrosis Induction

- Animals: Sprague Dawley rats [1] [2].

- Fibrosis Induction: Animals were orally administered a 0.25 μL/g dose of CCl₄ in an olive oil solution [1] [2].

- Dosing Schedule: CCl₄ was administered 3 times per week for a total of 6 weeks [1] [2].

- Model Rationale: The CCl₄ model is a well-established and reliable method for inducing liver fibrosis. It causes repeated hepatocellular injury, activating hepatic stellate cells (HSCs) and triggering a fibrogenic response that results in the excessive deposition of type I collagen, replacing the normal, non-fibrogenic type IV collagen in the space of Disse [3].

The following diagram illustrates the complete experimental workflow.

2.1.2 Dosing and Administration of this compound

- Treatment Initiation: this compound administration began after 3 weeks of CCl₄ induction, allowing fibrosis to establish itself before therapeutic intervention [1] [2].

- Route of Administration: The compound was administered via oral gavage [1] [2].

- Treatment Regimens: Dosing continued for the remainder of the 6-week study with the following groups [1]:

- Low Dose: 3 mg/kg, once daily (QD)

- High Dose: 10 mg/kg, once daily (QD)

- Intermittent High Dose: 10 mg/kg, three times a week (TIW)

Tissue Collection and Sample Processing

Upon euthanasia (48 hours after the final CCl₄ dose), the following samples were collected and processed [1]:

- Plasma: For assessing liver enzyme levels.

- Liver Tissue: Divided into two portions:

- One lobe was fixed in 10% formalin for histological staining (e.g., Sirius Red).

- The remainder was snap-frozen for biochemical analysis (protein, hydroxyproline, and crosslinks).

Key Outcome Measures and Analytical Methods

- Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were measured in plasma as markers of hepatocellular injury [1].

- Histological Analysis: Formalin-fixed liver sections were stained with Sirius Red to visualize collagen deposition. The percentage of Sirius Red-positive area was quantified to determine the extent of fibrosis [1].

- Biochemical Analysis of Fibrosis:

- Hydroxyproline Content: Measured from snap-frozen tissue as a quantitative indicator of total collagen content [1].

- Collagen Crosslink Analysis: Crosslinks were extracted from reduced and acid-hydrolyzed tissue samples. Specific immature and mature collagen crosslinks were analyzed using UHPLC-ESI-MS/MS [1].

Results and Data Summary

The efficacy data of this compound in the CCl₄-induced liver fibrosis model is summarized in the table below.

Table 1: Efficacy of this compound in a CCl₄-Induced Rat Model of Liver Fibrosis

| Outcome Measure | Result of this compound Treatment | Biological Significance |

|---|---|---|

| Disease Severity | Reduced | Improved overall liver pathology and tissue architecture [1]. |

| Liver Function | Improved | Demonstrated by reduced levels of hepatocyte damage markers [1]. |

| Collagen Content | Diminished | Decreased total collagen in the liver, as measured by hydroxyproline content [1]. |

| Collagen Crosslinks | Reduced | Lowered levels of both immature and mature enzymatic crosslinks, key drivers of tissue stiffness [1]. |

| Sirius Red Staining | Decreased coverage area | Direct histological evidence of reduced collagen deposition and fibrosis [1]. |

Discussion

Mechanism of Action

This compound acts as a dual inhibitor of LOXL2 and LOXL3, enzymes critical for initiating the covalent crosslinking of collagen fibers. In fibrosis, the disproportionate accumulation of collagen leads to excessive crosslinking, resulting in tissue stiffening, scarring, and disease irreversibility [1]. By inhibiting LOXL2/3, this compound disrupts this key pathological process. The following diagram illustrates this therapeutic mechanism.

Conclusion and Research Implications

The data demonstrate that this compound, by specifically inhibiting the enzymatic activities of LOXL2 and LOXL3, dose-dependently reduces collagen crosslinking and ameliorates fibrosis in a pre-clinical model. This leads to a measurable reduction in disease severity and an improvement in liver function [1]. These findings validate the enzymatic activities of LOXL2/LOXL3 as a promising therapeutic target for treating fibrotic diseases.

For researchers, this protocol provides a robust framework for evaluating anti-fibrotic compounds. The combination of histological assessment (Sirius Red) with quantitative biochemical analyses (hydroxyproline for collagen content and UHPLC-ESI-MS/MS for specific crosslinks) offers a comprehensive picture of compound efficacy. The results with this compound suggest that targeting collagen crosslinking represents an innovative therapeutic strategy for the treatment of liver fibrosis.

References

PXS-5153A streptozotocin high fat diet NAFLD model

Introduction to PXS-5153A and NAFLD Model

This compound is a novel, fast-acting, dual inhibitor of the enzymatic activities of lysyl oxidase-like 2 and 3 (LOXL2 and LOXL3) [1]. These enzymes are key players in fibrosis by initiating the crosslinking of collagen, which leads to tissue stiffening and disrupted organ function [1]. Inhibition of LOXL2/3 represents an innovative therapeutic approach for treating fibrosis [1].

The streptozotocin/high-fat diet (STZ/HFD) model is a recognized method for inducing NAFLD and associated liver fibrosis in rodents, mimicking human disease progression involving metabolic dysfunction [1].

Experimental Findings of this compound in the STZ/HFD Model

The application of this compound in this model demonstrated significant therapeutic potential. The table below summarizes the key quantitative findings [1].

| Parameter Assessed | Effect of this compound (High Dose, 10 mg/kg, Once Daily) |

|---|---|

| Disease Severity | Reduced |

| Liver Function | Improved |

| Hepatic Collagen Content | Diminished |

| Collagen Crosslinks | Diminished |

Detailed Experimental Protocol

For researchers wishing to replicate or build upon this study, here is a detailed methodology.

Animal Model Induction

- Animals: Use a suitable rodent strain (e.g., mice or rats).

- Model Induction: Administer a combination of streptozotocin (STZ) to induce pancreatic beta-cell damage and insulin deficiency, followed by feeding with a high-fat diet (HFD) for an extended period (e.g., 6-12 weeks) to promote NAFLD development and progression to non-alcoholic steatohepatitis (NASH) with fibrosis [1].

Dosing Regimen

- Compound: this compound.

- Administration Route: Oral gavage.

- Dosages: 3 mg/kg (low dose) and 10 mg/kg (high dose).

- Dosing Frequency: Once daily.

- Treatment Initiation: Begin after the disease model is established (e.g., after 3 weeks of HFD feeding) and continue throughout the remainder of the study [1].

Sample Collection and Analysis

- Plasma/Serum Analysis: Assess liver enzyme levels, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as markers of liver injury and function [1].

- Liver Tissue Analysis:

- Histopathology: Fix one lobe of the liver in formalin, stain with Sirius Red to visualize collagen deposition, and quantify the percentage coverage area [1].

- Biochemical Analysis: Snap-freeze the remaining liver tissue for:

Mechanism of Action and Workflow

The following diagram illustrates the mechanistic role of LOXL2/3 in fibrosis and the point of inhibition by this compound.

The experimental workflow for evaluating this compound in the STZ/HFD model is outlined below.

Application Notes for Researchers

- Therapeutic Window: The study tested 3 mg/kg and 10 mg/kg doses; the high dose showed clearer efficacy, suggesting this as a potential minimum effective dose for initial follow-up studies [1].

- Model Relevance: The STZ/HFD model is particularly useful for studying the intersection of metabolic dysfunction (like type 2 diabetes) and liver fibrosis, making findings highly translatable [1] [2].

- Key Outcome Measures: Sirius Red staining and hydroxyproline/crosslink analysis are critical for directly quantifying the anti-fibrotic effect of the compound, beyond standard liver function tests [1].

References

Comprehensive Application Notes and Protocols for PXS-5153A

Chemical and Physical Properties

PXS-5153A is a potent, selective, and orally active small-molecule inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2/LOXL3). It acts as a key regulator of collagen crosslinking, presenting a promising therapeutic approach for the treatment of fibrotic diseases [1]. Researchers can work with either the free base form of the compound or its monohydrochloride salt, which typically offers enhanced water solubility and stability while maintaining comparable biological activity at equivalent molar concentrations [2].

The table below summarizes the core chemical properties of both forms:

| Property | This compound (Free Base) | This compound Monohydrochloride |

|---|---|---|

| CAS Number | 2125956-82-1 [2] [3] [4] | Information not available in search results |

| Molecular Formula | C₂₀H₂₅Cl₂FN₄O₂S [2] [3] [4] | C₂₀H₂₄ClFN₄O₂S [5] [6] [7] |

| Molecular Weight | 475.41 g/mol [2] [3] [4] | 438.95 g/mol [5] [6] [7] |

| Physical Appearance | Information not available in search results | Off-white to yellow solid [5] |

| Purity | ≥98% [8] | 99.14% [5] |

Solubility and Recommended Storage

Proper handling and storage are critical for maintaining the stability and efficacy of this compound for research use.

Solubility Data

The solubility profiles for preparing stock and working solutions are as follows:

| Solvent | This compound (Free Base) Solubility | This compound Monohydrochloride Solubility |

|---|---|---|

| DMSO | 45 mg/mL (94.66 mM) [3] | 125 mg/mL (284.77 mM) [5] |

| Water | 20 mg/mL (42.07 mM) [3] | Information not available in search results |

Note: For the free base, sonication is recommended to achieve the stated solubility in both DMSO and water [3]. For the monohydrochloride salt, solubility in DMSO may require ultrasonic treatment and warming to 60°C [5]. Hygroscopic DMSO can significantly impact solubility, so it is advised to use newly opened containers [5].

Storage Conditions

| Form | Short-Term Storage | Long-Term Storage |

|---|---|---|

| Powder | 4°C (sealed, away from moisture) [5] | -20°C for 3 years [3] [9] [4] |

| Solution (DMSO) | 0-4°C for 1 month [7] | -80°C for 1 year [3] [9] |

General Handling Instructions:

- Keep the container tightly sealed in a cool, well-ventilated area [6] [4].

- Protect from moisture [5] and direct sunlight [6] [4].

- Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation [5].

In Vitro Experimental Protocols

LOXL2/LOXL3 Enzymatic Inhibition Assay

This protocol is based on a fluorometric method that detects hydrogen peroxide production using an Amplex-Red oxidation assay [1].

Key Steps:

- Reaction Setup: Combine recombinant human LOXL2 or LOXL3 with the appropriate substrate in a suitable buffer.

- Inhibitor Addition: Add this compound at varying concentrations to establish a dose-response curve. The pan-lysyl oxidase inhibitor BAPN (β-aminoproprionitrile, 100 μmol/L) can be used as a positive control [1].

- Detection: Add the Amplex Red reaction mixture to each well.

- Measurement & Analysis: kinetically measure fluorescence. Calculate the slope of the kinetic curves in the linear phase (e.g., between 20 and 40 minutes) using data analysis software [1].

Expected Results: this compound is a fast-acting inhibitor, with enzymatic activity almost entirely blocked within 15 minutes. It exhibits an IC₅₀ of <40 nM for LOXL2 across mammalian species and 63 nM for human LOXL3. The compound is highly selective, showing >40-fold selectivity for LOXL2 over LOX and LOXL1, and >700-fold selectivity over other related amine oxidases like MAO-A/B and SSAO [5] [2] [1].

In Vitro Collagen Crosslinking Assay

This assay evaluates the functional impact of LOXL2/3 inhibition on collagen maturation [1].

Key Steps:

- Collagen Mixture: Combine 200 μL of 3 mg/mL collagen (e.g., rat tail, type I) with 800 μL of 50 mmol/L sodium borate buffer (pH 8.2).

- Enzyme/Inhibitor Addition: Add 20 nmol/L of recombinant human LOXL2 (rhLOXL2) with or without this compound (e.g., 200 nmol/L).

- Incubation: Incubate the mixture at 37°C for 5-7 days. To maintain enzymatic activity, replenish the enzyme and inhibitor daily.

- Analysis: Extract and analyze collagen crosslinks (e.g., DHLNL, PYD) from the sample. This typically involves reduction with NaBH₄, acid hydrolysis, and quantification using techniques like UHPLC-ESI-MS/MS [1].

Expected Results: this compound dose-dependently impedes LOXL2-mediated collagen oxidation and reduces the formation of both immature and mature collagen crosslinks [1].

In Vivo Experimental Protocols

CCl₄-Induced Liver Fibrosis Model in Rats

This model is widely used to study the anti-fibrotic effects of compounds [2] [1].

Key Steps:

- Disease Induction: Administer Carbon tetrachloride (CCl₄) in olive oil solution (0.25 μL/g, orally) to Sprague Dawley rats three times per week for 6 weeks.

- Therapeutic Treatment: Begin administering this compound via oral gavage after 3 weeks of CCl₄ administration and continue for the remainder of the study.

- Terminal Analysis:

- Blood Plasma: Assess levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver function and injury.

- Liver Tissue: Fix one lobe in formalin for histology (e.g., Sirius red staining for collagen deposition). Snap-freeze the remainder for biochemical analysis of hydroxyproline (HYP) content and collagen crosslinks [2] [1].

Expected Results: Therapeutic treatment with this compound substantially reduces immature and mature crosslink formation, collagen content (HYP), and the percentage area of fibrillar collagen stained by Sirius red compared to CCl₄-treated control animals. It also causes a significant improvement in plasma ALT and AST levels [2] [1].

Myocardial Infarction (MI) Model in Mice

This protocol assesses the compound's efficacy in improving cardiac function and remodeling post-heart attack [2] [1].

Key Steps:

- Disease Induction: Induce myocardial infarction in C57/BL6 mice by permanently occluding the left coronary artery.

- Group Allocation: At 24 hours post-surgery, perform echocardiography and exclude animals with very high or very low cardiac function to homogenize groups.

- Treatment: Treat the remaining mice with this compound (e.g., 25 mg/kg, once daily, orally) for 4 weeks.

- Terminal Analysis: Perform echocardiography again to assess left ventricular function and remodeling. Collect heart tissue for histological analysis, fixing it in 10% formalin for fibrosis assessment in the non-infarct area [2] [1].

Expected Results: Treatment with this compound for 4 weeks improves cardiac output and reduces fibrosis in the non-infarcted area of the heart [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the role of LOXL2/3 in fibrosis and the inhibitory mechanism of this compound:

This diagram outlines the core pathway through which this compound exerts its anti-fibrotic effects. It potently and selectively inhibits the enzymatic activity of LOXL2 and LOXL3 [5] [1]. These enzymes normally catalyze the oxidation of lysine residues on collagen molecules, which is the critical first step for the spontaneous formation of covalent crosslinks (such as DHLNL and PYD) that stabilize the collagen matrix [1]. In fibrotic disease, this process becomes excessive. By inhibiting LOXL2/3, this compound reduces the formation of these crosslinks, leading to a decrease in collagen accumulation and tissue stiffening, thereby ameliorating fibrosis [5] [1].

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS ‐ 5153 , reduces... A [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Monoamine Oxidase Inhibitor [medchemexpress.com]

- 3. This compound | Monoamine Oxidase [targetmol.com]

- 4. This compound|2125956-82-1|MSDS [dcchemicals.com]

- 5. This compound monohydrochloride | LOXL2/LOXL3 Inhibitor [medchemexpress.com]

- 6. Material Safety Data Sheet of this compound monohydrochloride [abmole.com]

- 7. This compound monohydrochloride [xcessbio.com]

- 8. - PXS Supplier | CAS 2125956-82-1 | AOBIOUS 5153 A [aobious.com]

- 9. This compound monohydrochloride [targetmol.com]

Comprehensive Application Notes and Protocols for PXS-5153A in Collagen Crosslinking Research

Introduction and Mechanism of Action

PXS-5153A represents a novel therapeutic approach for treating fibrotic diseases by targeting the fundamental process of collagen crosslinking. Fibrosis is characterized by excessive deposition and crosslinking of extracellular matrix proteins, particularly collagen and elastin, leading to tissue stiffening and organ dysfunction. The lysyl oxidase family enzymes, especially LOXL2 and LOXL3, play pivotal roles in fibrosis by initiating collagen crosslinking through oxidation of the ε-amino group of lysine or hydroxylysine residues on collagen side-chains. These reactions lead to the formation of immature crosslinks that subsequently mature into stable trimeric crosslinks, contributing to tissue scarring and disease irreversibility [1] [2].

This compound is a potent, selective, orally active, fast-acting dual inhibitor of LOXL2 and LOXL3 enzymatic activities. It exhibits half-maximal inhibitory concentration (IC₅₀) values of <40 nM for LOXL2 across all mammalian species and 63 nM for human LOXL3. The compound demonstrates >40-fold selectivity for LOXL2 over both LOX and LOXL1, and >700-fold selectivity over other related amine oxidases [3]. This specificity profile makes this compound an excellent research tool for investigating LOXL2/LOXL3-specific functions in collagen crosslinking and fibrosis progression without confounding off-target effects.

The diagram below illustrates the mechanism of collagen crosslinking and inhibition by this compound:

Figure 1: Mechanism of collagen crosslinking and this compound inhibition. Lysyl oxidase enzymes (LOXL2/LOXL3) initiate crosslinking by oxidizing lysine/hydroxylysine residues on collagen molecules, leading to immature crosslinks (DHLNL, HLNL) that mature into stable crosslinks (PYD, DPD). This compound inhibits LOXL2/LOXL3 enzymatic activity, reducing crosslink formation and fibrosis progression.

In Vitro Assay Protocols

Fluorometric Enzymatic Activity Assay

The enzymatic activity of lysyl oxidase family members and their inhibition by this compound can be quantified using a fluorometric assay based on hydrogen peroxide detection. This protocol utilizes the Amplex-Red oxidation system which provides high sensitivity for measuring LOXL2/LOXL3 activity [1].

Materials:

- Recombinant human LOXL2 and LOXL3 enzymes

- Amplex Red reagent (Thermo Fisher Scientific)

- Collagen substrate (rat tail type I, 3 mg/mL)

- This compound inhibitor (prepared in DMSO)

- 50 mmol/L sodium borate buffer (pH 8.2)

- Fluorescence plate reader capable of excitation at 530-560 nm and detection at 590 nm

Procedure:

- Prepare reaction mixtures containing 50 mmol/L sodium borate buffer (pH 8.2)

- Add collagen substrate to a final concentration of 0.5-1 mg/mL

- Incubate with recombinant human LOXL2 or LOXL3 (20 nM final concentration)

- Add this compound at varying concentrations (typically 0.1-1000 nM) to establish dose-response curves

- Include control wells with pan-lysyl oxidase inhibitor BAPN (β-aminoproprionitrile, 100 μmol/L) and vehicle control (DMSO)

- Add Amplex Red reaction mixture according to manufacturer's instructions

- Monitor fluorescence kinetically for 40-60 minutes at 37°C

- Calculate enzyme activity from the linear phase of the reaction (between 20-40 minutes)

Data Analysis: Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation using nonlinear regression. This compound typically exhibits fast-acting inhibition, with enzymatic activity almost entirely blocked within 15 minutes of addition [3].

In Vitro Collagen Crosslinking Assay

This assay directly measures the effect of this compound on LOXL2-mediated collagen crosslinking formation, providing functional assessment of inhibitory activity [1].

Materials:

- Rat tail collagen type I (3 mg/mL)

- Recombinant human LOXL2 (20 nM)

- This compound (200 nM for full inhibition control)

- 50 mmol/L sodium borate buffer (pH 8.2)

- Sodium borohydride (NaBH₄) for stabilization of crosslinks

Procedure:

- Combine 200 μL of collagen solution with 800 μL of borate buffer

- Add recombinant human LOXL2 (20 nM final concentration)

- Treat with this compound at desired concentrations or vehicle control

- Incubate at 37°C for 5 days, replenishing enzyme and inhibitor daily to maintain activity

- On day 7, terminate crosslinking by adding NaBH₄ to reduce and stabilize crosslinks

- Analyze crosslinks using UHPLC-ESI-MS/MS as described in Section 4

Key Considerations:

- Daily replenishment of enzyme and inhibitor is critical for maintaining consistent enzymatic activity throughout the incubation period

- Include controls without enzyme (background crosslinking) and without inhibitor (maximum crosslinking)

- The assay can be adapted for time-course studies by harvesting samples at different time points

In Vivo Application Protocols

Liver Fibrosis Models

This compound has demonstrated efficacy in two established liver fibrosis models: carbon tetrachloride (CCl₄)-induced and streptozotocin/high-fat diet-induced fibrosis [1].

3.1.1 CCl₄-Induced Liver Fibrosis in Rats

Experimental Design:

- Animals: Sprague Dawley rats

- Fibrosis induction: Oral administration of 0.25 μL/g CCl₄ in olive oil solution, 3 times per week for 6 weeks

- Treatment: this compound administered by oral gavage after 3 weeks of CCl₄ induction and continued throughout the remainder of the study

- Dosing regimens:

- Low dose: 3 mg/kg once daily

- High dose: 10 mg/kg once daily

- Intermittent high dose: 10 mg/kg three times per week

- Endpoint analyses: Plasma ALT/AST levels, liver histology (Sirius Red staining), collagen content, and crosslink analysis

Procedural Details:

- Animals are sacrificed 48 hours after the last CCl₄ administration

- One liver lobe is fixed in 10% formalin for histology, remainder snap-frozen for biochemical analysis

- Sirius Red staining quantifies collagen deposition as percentage coverage area

- Hydroxyproline content measured as marker of total collagen accumulation

- Collagen crosslinks analyzed by UHPLC-ESI-MS/MS

3.1.2 Streptozotocin/High-Fat Diet Model in Mice

Experimental Design:

- Animals: Male C57/BL6 mice

- Fibrosis induction: Single subcutaneous injection of 200 μg streptozotocin after birth, followed by high-fat diet from 4 weeks until 14 weeks of age

- Treatment: this compound (10 mg/kg) orally once daily from 8 to 14 weeks of age

- Endpoint analyses: Plasma ALT levels, liver collagen content, and crosslink analysis

Myocardial Infarction Model

Cardiac fibrosis and function following myocardial infarction can be assessed using this compound treatment [1].

Experimental Design:

- Animals: C57/BL6 mice

- Myocardial infarction: Induced by permanent occlusion of the left coronary artery

- Treatment: this compound (25 mg/kg) once daily by oral gavage, starting 24 hours post-surgery and continuing for 4 weeks

- Exclusion criteria: At 24 hours post-surgery, animals with high cardiac function (fractional shortening >40%) or low cardiac function (fractional shortening <10%) are excluded from the study

- Endpoint analyses: Echocardiography to assess left ventricular function and remodeling, heart collection for fibrosis assessment in the non-infarct area

Analytical Methods for Collagen Crosslink Quantification

Accurate quantification of collagen crosslinks is essential for evaluating this compound efficacy. The following LC-MS/MS-based protocol enables specific detection and measurement of both immature and mature collagen crosslinks [4].

Sample Preparation

Materials:

- Freeze-dried tissue samples (10 mg)

- Sodium borohydride (NaBH₄) for reduction

- 6M hydrochloric acid (HCl)

- Automated solid phase extraction system (Gilson GX-271 ASPECA or equivalent)

- Hydroxyproline, pyridinoline (PYD), dihydroxylysinonorleucine (DHLNL) standards

Procedure:

- Reduce freeze-dried tissue samples with NaBH₄ to stabilize crosslinks

- Hydrolyze pellet in 6M HCl at 100°C for 24 hours

- Extract hydroxyproline and crosslinks from hydrolysate using automated solid phase extraction

- Dry extracts under vacuum and reconstitute in appropriate LC-MS solvents

- Analyze using UHPLC-ESI-MS/MS with a Thermo Dionex UHPLC and TSQ Endura triple quad mass spectrometer or equivalent system

Liquid Chromatography-Mass Spectrometry Analysis

Chromatographic Conditions:

- Column: Cogent Diamond Hydride 2.0 HPLC column for aqueous normal phase separation

- Mobile Phase:

- Solvent A: 0.1% (v/v) formic acid in water

- Solvent B: 0.1% (v/v) formic acid in acetonitrile

- Gradient:

- Initial: 90% B

- 1 minute: 90% B

- 2 minutes: 20% B

- 4 minutes: 20% B

- 5 minutes: 90% B

- 10 minutes: 90% B

- Flow rate: 400 μL/min

- Total run time: 10 minutes

Mass Spectrometry Parameters:

- Ionization: Electrospray ionization (ESI) in positive mode

- Detection: Multiple reaction monitoring (MRM) for specific crosslinks

- Key transitions:

- Pyridinoline (PYR): m/z 428.19 → 215.21

- Dihydroxylysinonorleucine (DHLNL): m/z 307.34 → 308.30

- Hydroxyproline (OHP): m/z 131.13 → 132.17

Quantification:

- Generate standard curves for each analyte using 3x serial dilution of standards

- Calculate limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratio of 3 and 10, respectively

- Normalize crosslink values to total collagen content using hydroxyproline measurements

The workflow for collagen crosslink analysis is summarized below:

Figure 2: Workflow for collagen crosslink analysis. Tissue samples undergo reduction, acid hydrolysis, solid phase extraction, and LC-MS/MS analysis to quantify specific immature and mature crosslinks.

Data Summary and Pharmacokinetics

Experimental Results

Table 1: Efficacy of this compound in pre-clinical fibrosis models

| Disease Model | Species | Dose Regimen | Key Findings | Reference |

|---|

| CCl₄-induced liver fibrosis | Sprague Dawley rats | 3 or 10 mg/kg, once daily or 10 mg/kg 3×/week | • Significant reduction in collagen content • Decreased immature (DHLNL) and mature crosslinks • Improved liver function (ALT/AST) | [1] | | Streptozotocin/HFD liver fibrosis | C57/BL6 mice | 10 mg/kg, once daily | • Reduced disease severity • Diminished collagen crosslinks • Improved liver function | [1] | | Myocardial infarction | C57/BL6 mice | 25 mg/kg, once daily | • Improved cardiac output • Reduced fibrosis in non-infarct area | [1] | | In vitro crosslinking | Recombinant systems | 200 nM | • Dose-dependent reduction in collagen oxidation • Inhibition of collagen crosslinking | [1] |

Table 2: Pharmacokinetic properties of this compound

| Parameter | Rat (10 mg/kg oral) | Mouse (5 mg/kg oral) | Reference |

|---|---|---|---|

| IC₅₀ LOXL2 | <40 nM (all mammalian species) | <40 nM (all mammalian species) | [3] |

| IC₅₀ LOXL3 | 63 nM (human) | 63 nM (human) | [3] |

| Selectivity | >40-fold selective over LOX/LOXL1 >700-fold over other amine oxidases | >40-fold selective over LOX/LOXL1 >700-fold over other amine oxidases | [3] | | Onset of Action | <15 minutes (in vitro) | <15 minutes (in vitro) | [3] |

Troubleshooting and Technical Considerations

Common Experimental Issues

- Variable crosslinking results: Ensure consistent collagen substrate quality and lot-to-lot validation. Collagen from different sources or preparations may exhibit varying crosslinking kinetics.

- Poor inhibitor solubility: this compound monohydrochloride salt offers improved water solubility compared to the free form while maintaining equivalent biological activity [3].

- Incomplete crosslink extraction: Optimize acid hydrolysis conditions and consider using an internal standard such as pyridoxine to monitor extraction efficiency.

- High background in fluorometric assays: Include appropriate controls without enzyme to account for non-specific hydrogen peroxide production.

Data Interpretation Guidelines

- Crosslink ratios: Evaluate both immature (DHLNL, HLNL) and mature (PYD, DPD) crosslinks, as this compound may differentially affect these markers depending on treatment duration and fibrosis stage.

- Collagen normalization: Express crosslink data relative to total collagen content (via hydroxyproline assay) to distinguish between reduced crosslinking versus general collagen reduction.

- Temporal considerations: Mature crosslink formation occurs over extended periods; treatment duration should be sufficient to detect changes in these stable crosslinks.

Conclusion

This compound represents a valuable research tool for specifically investigating LOXL2/LOXL3-mediated collagen crosslinking in fibrosis models. The protocols outlined herein provide comprehensive guidance for evaluating this inhibitor in both in vitro and in vivo settings. The compound's specificity, oral bioavailability, and fast-acting inhibition make it particularly useful for mechanistic studies of collagen crosslinking dynamics and for validating LOXL2/LOXL3 as therapeutic targets in fibrotic diseases.

When applying these protocols, researchers should consider the specific research context—whether for basic investigation of crosslinking mechanisms or preclinical therapeutic evaluation—and adapt dosing regimens and analytical endpoints accordingly. The robust LC-MS/MS methods for crosslink quantification provide specific and sensitive assessment of target engagement and functional efficacy beyond general collagen content measurements.

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS ‐ 5153 , reduces... A [pmc.ncbi.nlm.nih.gov]

- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com/ PXS - 5153 .html A [medchemexpress.com]

- 4. Methodology to Quantify Collagen Subtypes and Crosslinks [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for PXS-5153A: A Novel Dual LOXL2/LOXL3 Inhibitor for Fibrosis Treatment

Drug Profile and Development Rationale

Fibrosis represents a significant unmet medical need characterized by excessive deposition and cross-linking of extracellular matrix (ECM) components, particularly collagen and elastin, leading to tissue stiffening and organ dysfunction. The lysyl oxidase family of enzymes, especially LOXL2 and LOXL3, has been identified as key drivers in the pathological process of fibrosis through their crucial role in catalyzing collagen cross-linking. PXS-5153A is a novel, mechanism-based dual LOXL2/LOXL3 inhibitor specifically designed to address this pathological mechanism. Developed as a fast-acting enzymatic inhibitor, this compound represents an innovative therapeutic approach for treating fibrotic diseases by directly targeting the underlying cross-linking process that contributes to tissue scarring and dysfunction [1].

The development of this compound addresses several limitations of earlier lysyl oxidase inhibitors. Prior to its development, the field relied on non-specific inhibitors like β-aminoproprionitrile (BAPN), which inhibits all lysyl oxidase family members and leads to significant off-target effects and toxicity concerns. Additionally, antibody-based approaches such as simtuzumab targeted LOXL2 but failed to demonstrate efficacy in clinical trials, potentially due to their inability to specifically inhibit the enzymatic activity rather than the protein itself. This compound was engineered to overcome these limitations through its selective targeting of both LOXL2 and LOXL3 enzymatic activities with higher potency and faster onset of action compared to previous small molecule inhibitors [1] [2].

Mechanism of Action and Molecular Targets

Lysyl Oxidase Function in ECM Homeostasis

The lysyl oxidase family comprises five copper-dependent amine oxidases (LOX and LOXL1-4) that play essential roles in extracellular matrix remodeling and maintenance. These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, generating reactive aldehydes that spontaneously form covalent cross-links between collagen fibrils. This cross-linking process begins with the formation of divalent immature cross-links (dehydrohydroxylysinonorleucine [HLNL] and dehydrodihydroxylysinonorleucine [DHLNL]), which subsequently mature into trivalent, stable cross-links (pyridinoline [PYD] and deoxypyridinoline [DPD]). Under physiological conditions, this process provides structural integrity and tensile strength to tissues; however, in fibrotic conditions, excessive cross-linking contributes to tissue stiffening and organ dysfunction [1] [2].

Specificity of this compound Inhibition

This compound exhibits high specificity for the enzymatic domains of LOXL2 and LOXL3, which are particularly implicated in pathological fibrosis. Unlike pan-inhibitors that affect all LOX family members, this compound's targeted approach preserves the physiological functions of other LOX enzymes, potentially reducing side effects associated with broader inhibition. The inhibitor functions through a mechanism-based approach that directly competes with natural substrates at the enzyme active site, effectively blocking the oxidation of lysine residues in collagen and subsequently reducing both immature and mature collagen cross-link formation in a dose-dependent manner [1] [2].

Table 1: Key Molecular Targets of this compound

| Target Enzyme | Primary Function | Effect of Inhibition |

|---|---|---|

| LOXL2 | Collagen and elastin cross-linking, EMT regulation | Reduced collagen cross-linking, decreased tissue stiffness |

| LOXL3 | Collagen cross-linking, intracellular functions | Diminished mature cross-link formation (PYD, DPD) |

The diagram below illustrates the mechanism by which this compound inhibits LOXL2/3-mediated collagen cross-linking:

Figure 1: Mechanism of this compound Action. This compound specifically binds to and inhibits the enzymatic activity of LOXL2 and LOXL3, preventing the oxidation of lysine residues in collagen. This inhibition disrupts the subsequent formation of both immature (DHLNL, HLNL) and mature (PYD, DPD) collagen cross-links, thereby reducing the excessive collagen deposition and tissue stiffening characteristic of fibrotic diseases.

Experimental Validation and Efficacy Data

In Vitro Characterization

This compound has demonstrated potent inhibitory activity in controlled in vitro assays. In fluorometric enzymatic activity assays utilizing recombinant human LOXL2, this compound exhibited dose-dependent inhibition of collagen oxidation, with significant reduction in hydrogen peroxide release (a byproduct of the lysyl oxidase reaction). The inhibitor showed rapid onset of action, achieving maximal inhibition substantially faster than previous reference compounds. When evaluated in in vitro cross-linking assays where collagen was incubated with recombinant human LOXL2, this compound (200 nM) effectively reduced the formation of both immature and mature collagen cross-links following daily administration over 5 days, with crosslinks extracted and quantified on day 7 [1] [2].

Further mechanistic studies confirmed that this compound specifically targets the enzymatic function of LOXL2/LOXL3 without affecting their protein expression levels. The inhibitor's selectivity was validated against related amine oxidases, including semicarbazide-sensitive amine oxidase (SSAO/VAP1), diamine oxidase (DAO), and monoamine oxidases A and B (MAO-A and MAO-B), demonstrating minimal off-target activity. Additionally, this compound was evaluated in a broad panel of macromolecular targets (Eurofins CEREP Panlabs, 68 assays) at a test concentration of 10 µM, confirming its clean off-target profile and supporting its development as a specific therapeutic agent [1] [2].

In Vivo Efficacy in Disease Models

This compound has demonstrated significant therapeutic efficacy across multiple animal models of fibrosis, showcasing its potential as a broad-spectrum anti-fibrotic agent:

Liver Fibrosis Models: In both carbon tetrachloride (CCl₄)-induced and streptozotocin/high fat diet-induced liver fibrosis models in rodents, this compound administration resulted in significant reduction of disease severity and improved liver function. Treatment led to diminished collagen content and collagen cross-links, as quantified through hydroxyproline analysis and mass spectrometry-based crosslink measurement. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, markers of hepatic damage, were significantly improved in treated animals compared to controls [1] [2].

Myocardial Infarction Model: In a myocardial infarction model, this compound treatment improved cardiac output and reduced fibrosis, demonstrating the therapeutic potential of LOXL2/LOXL3 inhibition in cardiac remodeling. The inhibitor reduced excessive collagen deposition in the myocardium, leading to improved ventricular function and potentially preventing the transition to heart failure [1].

Table 2: Summary of In Vivo Efficacy Results for this compound

| Disease Model | Species | Dosing Regimen | Key Outcomes |

|---|---|---|---|

| CCl₄-Induced Liver Fibrosis | Rat | 3 mg/kg or 10 mg/kg once daily; 10 mg/kg three times weekly | Reduced collagen content, decreased cross-links, improved ALT/AST |

| Streptozotocin/High Fat Diet Liver Fibrosis | Rat | Once daily dosing | Diminished disease severity, improved liver function |

| Myocardial Infarction | Rat | 5 mg/kg | Improved cardiac output, reduced myocardial fibrosis |

The following diagram illustrates the experimental workflow for evaluating this compound efficacy in animal models of fibrosis:

Figure 2: In Vivo Efficacy Assessment Workflow. Schematic representation of the experimental design for evaluating this compound in animal models of fibrosis. Following model induction, animals receive this compound via specified dosing regimens. Tissues are subsequently collected for comprehensive analysis including histological assessment, biochemical quantification of collagen content and cross-links, and functional evaluation of organ performance.

Detailed Research Protocols

In Vitro Collagen Cross-Linking Assay

Purpose: To evaluate the inhibitory effect of this compound on LOXL2-mediated collagen cross-linking in a controlled in vitro system [2].

Materials:

- Rat tail collagen type I (3 mg/mL)

- Recombinant human LOXL2 (rhLOXL2)

- Sodium borate buffer (50 mM, pH 8.2)

- This compound (prepared in appropriate vehicle)

- Amplex Red reaction mixture (for hydrogen peroxide detection)

Procedure: